(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide
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Overview
Description
(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide is a synthetic organic compound that features a cyclopropyl group, a styryl group, and a benzoimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide typically involves the following steps:
Formation of the Benzoimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with the benzoimidazole core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the saturation of the styryl group.
Substitution: Nucleophilic substitution reactions can occur at the benzoimidazole moiety, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines (NH2R) or thiols (RSH) under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the styryl group.
Substitution: Substituted benzoimidazole derivatives.
Scientific Research Applications
(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide: Similar structure but lacks the styryl group.
N-cyclopropyl-2-(2-vinyl-1H-benzo[d]imidazol-1-yl)acetamide: Similar structure but with a vinyl group instead of a styryl group.
Uniqueness
(E)-N-cyclopropyl-2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetamide is unique due to the presence of the styryl group, which can confer additional reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and may enhance its utility in various applications.
Properties
IUPAC Name |
N-cyclopropyl-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(21-16-11-12-16)14-23-18-9-5-4-8-17(18)22-19(23)13-10-15-6-2-1-3-7-15/h1-10,13,16H,11-12,14H2,(H,21,24)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGURKXLBPYOFK-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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